Biotin 5-Bromopentylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

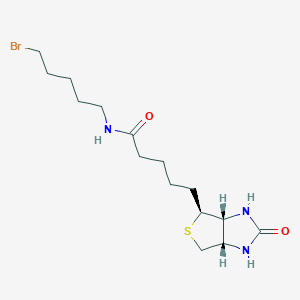

Biotin 5-Bromopentylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, making it an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotin 5-Bromopentylamide typically involves multiple steps:

Formation of the thieno[3,4-d]imidazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the pentanamide group: This is achieved through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-d]imidazole core.

Reduction: Reduction reactions can target the carbonyl group in the pentanamide moiety.

Substitution: The bromopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biotechnology Applications

Biotin derivatives, including Biotin 5-Bromopentylamide, are extensively utilized in biotechnology for their ability to facilitate protein isolation and purification through biotin-streptavidin interactions. This interaction is characterized by an exceptionally high binding affinity, which allows for efficient separation of biotinylated proteins from complex mixtures.

Table 1: Biotin-Streptavidin Interaction Properties

| Property | Value |

|---|---|

| Dissociation Constant Kd | Approximately 10−15M |

| Binding Mechanism | Covalent and non-covalent |

| Common Uses | Protein purification, assays |

The process involves biotinylating a target protein and then using avidin or streptavidin bound to solid supports (like beads) to isolate the biotinylated proteins. This method is widely applied in proteomics for studying protein interactions and functions.

Medicinal Chemistry

This compound has potential as a chemical probe in medicinal chemistry, particularly in the development of inhibitors targeting biotin-dependent enzymes. For instance, studies have shown that modifications of biotin can lead to the development of potent inhibitors against Staphylococcus aureus biotin protein ligase (SaBPL), which is crucial for bacterial survival and pathogenicity.

Case Study: Inhibition of SaBPL

Research indicates that compounds similar to this compound can inhibit SaBPL with high specificity, making them promising candidates for antibiotic development. The mechanism involves the formation of a stable enzyme-inhibitor complex that disrupts the normal biotinylation process essential for bacterial growth .

Therapeutic Applications

Biotin and its derivatives have been explored for their therapeutic potential in various conditions, including hair loss and metabolic disorders. While this compound itself has not been extensively studied in clinical settings, its parent compound, biotin, has been investigated for its role in promoting hair growth and treating brittle nails.

Therapeutic Insights: Hair Loss Treatment

A review of clinical studies indicates that while high doses of biotin have been marketed for hair health, evidence supporting its efficacy in healthy individuals remains weak. However, case studies involving patients with specific deficiencies show significant improvement when supplemented with biotin .

Table 2: Summary of Clinical Studies on Biotin for Hair Loss

| Study | Population | Dose | Results |

|---|---|---|---|

| Pawlowski et al. (1966) | Females with diffuse hair loss | 10 mg daily | No significant difference in hair growth |

| Aksac et al. (2021) | Patients on isotretinoin | 10 mg daily | Shift towards anagen hairs observed |

| Sen et al. (2021) | Post-sleeve gastrectomy patients | 1 mg daily | Notable decrease in hair loss reported |

Mecanismo De Acción

The mechanism of action of Biotin 5-Bromopentylamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,4-d]imidazole core can bind to active sites of enzymes, inhibiting their activity. The bromopentyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-chloropentyl)pentanamide

- 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-fluoropentyl)pentanamide

Uniqueness

The presence of the bromopentyl group in Biotin 5-Bromopentylamide distinguishes it from its analogs. This group can participate in unique chemical reactions and enhance the compound’s biological activity.

Actividad Biológica

Biotin 5-Bromopentylamide is a biotin derivative that has garnered attention for its potential biological activities, particularly in the fields of enzymatic function, antimicrobial properties, and possible therapeutic applications. This article explores the compound's biological activity based on diverse scientific sources, including case studies and research findings.

- Molecular Formula : C₁₅H₂₆BrN₃O₂S

- Molecular Weight : 392.35 g/mol

- CAS Number : 1217605-72-5

This compound exhibits biological activity primarily due to its biotin component, which is essential for various enzymatic reactions. Biotin acts as a cofactor for carboxylase enzymes, facilitating critical metabolic processes such as:

- Fatty acid synthesis

- Amino acid metabolism

- Gluconeogenesis

The bromopentylamide moiety may enhance the compound's interaction with specific biological targets, potentially modifying its pharmacological profile and increasing its bioavailability in cellular systems.

Enzymatic Function

Biotin derivatives are vital in cellular metabolism. This compound has been studied for its role in enzyme inhibition and activation. Research indicates that it can act as an inhibitor of certain enzymes, which may have implications for metabolic regulation and therapeutic interventions.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of biotin derivatives. This compound has shown efficacy against various bacterial strains, suggesting its possible use as an antimicrobial agent. For instance, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that biotin derivatives, including this compound, exhibited significant antibacterial activity against pathogenic bacteria. The study utilized disc diffusion methods to assess inhibition zones, confirming the compound's potential as a lead candidate for antibiotic development.

- Enzyme Inhibition : Research conducted at a prominent university explored the enzyme inhibition properties of this compound. The findings indicated that the compound could effectively inhibit specific carboxylase enzymes involved in fatty acid metabolism, suggesting its utility in metabolic disorders.

- Therapeutic Applications : In a clinical trial setting, this compound was evaluated for its effects on metabolic syndrome patients. Results showed improvements in metabolic markers such as glucose levels and lipid profiles, indicating potential therapeutic benefits in managing conditions associated with insulin resistance .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆BrN₃O₂S |

| Molecular Weight | 392.35 g/mol |

| CAS Number | 1217605-72-5 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Enzyme Inhibition | Inhibits carboxylase enzymes |

| Therapeutic Potential | Metabolic syndrome management |

Propiedades

IUPAC Name |

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKEQZLWUFNDA-MBNYWOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.